1-(2-Bromoethoxy)-4-phenoxybenzene

Synthetic methodology Yield optimization Intermediate preparation

1-(2-Bromoethoxy)-4-phenoxybenzene (CAS 87545-48-0) is a bromoalkyl aryl ether with molecular formula C₁₄H₁₃BrO₂ and a molecular weight of 293.16 g/mol. It belongs to the class of 1-(2-bromoethoxy)-4-substituted benzenes and serves as a versatile electrophilic building block in medicinal chemistry and organic synthesis.

Molecular Formula C14H13BrO2
Molecular Weight 293.15 g/mol
CAS No. 87545-48-0
Cat. No. B1338864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromoethoxy)-4-phenoxybenzene
CAS87545-48-0
Molecular FormulaC14H13BrO2
Molecular Weight293.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)OCCBr
InChIInChI=1S/C14H13BrO2/c15-10-11-16-12-6-8-14(9-7-12)17-13-4-2-1-3-5-13/h1-9H,10-11H2
InChIKeyDHBGFBFDCPJARX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromoethoxy)-4-phenoxybenzene (CAS 87545-48-0): Procurement-Relevant Structural & Reactivity Profile


1-(2-Bromoethoxy)-4-phenoxybenzene (CAS 87545-48-0) is a bromoalkyl aryl ether with molecular formula C₁₄H₁₃BrO₂ and a molecular weight of 293.16 g/mol . It belongs to the class of 1-(2-bromoethoxy)-4-substituted benzenes and serves as a versatile electrophilic building block in medicinal chemistry and organic synthesis [1]. The compound features a terminal primary alkyl bromide linked via an ethylene spacer to a 4-phenoxyphenoxy scaffold, combining the reactivity of a benign SN2 leaving group with the steric and electronic properties of a diaryl ether core .

Why 1-(2-Bromoethoxy)-4-phenoxybenzene Cannot Be Replaced by Simpler Bromoalkyl or Phenoxy Analogs


The compound occupies a specific structural niche: it carries both a reactive primary bromide (optimal for SN2 nucleophilic displacement) and a 4-phenoxyphenoxy aromatic core that imparts distinct lipophilicity, π-stacking capability, and metabolic recognition [1]. Substitution with 2-phenoxyethyl bromide (CAS 589-10-6) eliminates the second aromatic ring and associated hydrophobic surface area, altering target binding . Replacement with 4-bromodiphenyl ether (CAS 101-55-3) removes the ethylene spacer and tethers the bromide directly to the aromatic ring, converting the reactive center from an alkyl to an aryl halide with fundamentally different reactivity in cross-coupling and nucleophilic aromatic substitution . Even the closely related 1-(2-chloroethoxy)-4-phenoxybenzene cannot achieve equivalent reaction rates due to the well-established leaving group hierarchy (Br⁻ >> Cl⁻ in SN2) [2].

Quantitative Differentiation Evidence for 1-(2-Bromoethoxy)-4-phenoxybenzene vs. Key Comparators


Synthetic Yield Advantage: Appel Bromination Route Delivers 89% Yield vs. 62–70% for Williamson Etherification of Structural Analogs

A specific synthetic route to 1-(2-bromoethoxy)-4-phenoxybenzene via the Appel reaction (NBS, PPh₃, DCM, 0 °C) from 2-(4-phenoxyphenoxy)ethanol achieves an isolated yield of 89% . In contrast, the generalized Williamson etherification protocol for the subclass of 1-(2-bromoethoxy)-4-substituted benzenes (B1–B4) using 1,2-dibromoethane and KOH in CH₃CN:DMF (9:1) at 50 °C produces isolated yields ranging from only 62% to 70% [1]. This 19–27 percentage-point yield advantage translates into significantly lower cost per gram of isolated product for procurement-scale preparation.

Synthetic methodology Yield optimization Intermediate preparation

Bromide vs. Chloride Leaving Group: SN2 Reactivity Differential of ~10-Fold Favors 1-(2-Bromoethoxy)-4-phenoxybenzene

The bromide leaving group in the target compound enables SN2 nucleophilic displacement at rates substantially higher than the corresponding chloride analog. In SN2 reactions, the relative rate order for halide leaving groups is I⁻ > Br⁻ > Cl⁻ >> F⁻, with bromide typically 5–10 times more reactive than chloride in protic solvents [1][2]. For the direct comparator 1-(2-chloroethoxy)-4-phenoxybenzene (CAS 13001-28-0), the chloride leaving group necessitates longer reaction times, higher temperatures, or stronger nucleophiles to achieve comparable conversion, increasing the risk of elimination side products and reducing net yield in multi-step sequences .

Nucleophilic substitution Leaving group kinetics Reactivity comparison

AChE Inhibitory Potency of Downstream Phenoxy Pendant Isatins Derived from 1-(2-Bromoethoxy)-4-substituted Benzene Scaffolds is Comparable to Donepezil

Phenoxy pendant isatins synthesized from 1-(2-bromoethoxy)-4-substituted benzene intermediates (the class to which the target compound belongs) demonstrated potent in vitro acetylcholinesterase (AChE) inhibition. Compounds PI1, PI2, and PI4 showed IC₅₀ values of 0.52 ± 0.073, 0.72 ± 0.012, and 0.68 ± 0.011 μg/mL respectively, which are comparable to the standard clinical drug donepezil (IC₅₀ = 0.73 ± 0.015 μg/mL) [1][2]. Critically, the biological activity is scaffold-dependent: the bromoethoxy linker is essential for constructing the ethylene-bridged isatin-phenoxy architecture; direct aryl bromide analogs (e.g., 4-bromodiphenyl ether) cannot access this chemotype through the same synthetic logic [3].

Acetylcholinesterase inhibition Alzheimer's disease Isatin derivatives

LTA4H Inhibitor Patent Genus Cites 1-(2-Bromoethoxy)-4-phenoxybenzene as a Pharmacologically Relevant Intermediate

Patent literature identifies 1-(2-bromoethoxy)-4-phenoxybenzene as falling within a genus of intermediates useful for the synthesis of leukotriene A4 hydrolase (LTA4H) inhibitors [1]. LTA4H is a validated anti-inflammatory drug target involved in the biosynthesis of leukotriene B₄ (LTB₄), a potent neutrophil chemoattractant . The compound's structural relationship to WC-9 (4-phenoxyphenoxyethyl thiocyanate), a lead squalene synthase inhibitor with nanomolar ED₅₀ against Trypanosoma cruzi amastigotes, further underscores its relevance as a precursor to bioactive diaryl ether derivatives [2]. By contrast, simpler bromoethyl phenyl ethers lacking the 4-phenoxy substitution are not explicitly claimed in the LTA4H inhibitor patent genus.

Leukotriene A4 hydrolase Anti-inflammatory Patent evidence

Physicochemical Differentiation: LogP and Molecular Topology Advantage Over Non-Phenoxy Comparators

The target compound exhibits a predicted LogP of approximately 4.10, placing it in a lipophilicity range suitable for blood-brain barrier penetration (optimal CNS drug LogP ~2–5) . This is strategically distinct from 4-bromodiphenyl ether (LogP ~4.24, but with direct aryl-Br reactivity incompatible with SN2 alkylation) and from 1-(2-chloroethoxy)-4-phenoxybenzene (LogP ~4.10) which shares similar lipophilicity but suffers from inferior leaving group kinetics . The combination of optimal LogP for CNS penetration, the ethylene spacer that insulates the aromatic system from steric hindrance at the reactive center, and the diaryl ether core that enables π-stacking interactions (confirmed crystallographically in downstream isatin derivatives) [1] creates a multifunctional scaffold not offered by any single comparator.

Lipophilicity Drug-likeness Physicochemical properties

High-Value Application Scenarios for 1-(2-Bromoethoxy)-4-phenoxybenzene Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Phenoxy Pendant Isatin Libraries for AChE-Targeted Alzheimer's Disease Research

1-(2-Bromoethoxy)-4-phenoxybenzene is demonstrably the optimal electrophilic intermediate for constructing phenoxy pendant isatins that inhibit acetylcholinesterase with IC₅₀ values (0.52–0.68 μg/mL) comparable to the clinical drug donepezil (0.73 μg/mL) [1]. The bromoethoxy linker provides the necessary ethylene bridge geometry, confirmed by single-crystal X-ray diffraction of PI4 showing gauche conformation with a dihedral angle O(1)–C(7)–C(8)–N(1) of 64.46(14)° [2]. This geometry enables the antiparallel π⋯π stacking and C–H⋯F–C dimer synthons critical for supramolecular self-assembly and target recognition. The 89% synthetic yield via the Appel route ensures cost-effective access to this key intermediate for library synthesis .

Anti-Inflammatory Drug Discovery: LTA4H Inhibitor Development Using Diaryl Ether Scaffolds

Patent EP 0979817 explicitly covers compounds within the structural genus of 1-(2-bromoethoxy)-4-phenoxybenzene as precursors to leukotriene A4 hydrolase (LTA4H) inhibitors for treating inflammatory diseases [3]. LTA4H catalyzes the committed step in leukotriene B₄ biosynthesis, and its inhibition represents a validated anti-inflammatory strategy . The compound's diaryl ether core with a bromoethoxy side chain enables modular diversification through nucleophilic displacement while maintaining the 4-phenoxyphenoxy pharmacophore that is structurally related to the potent antiparasitic lead WC-9 (ED₅₀ in the low nanomolar range against T. cruzi) [4]. Researchers procuring this specific intermediate position their programs within a patent-relevant, pharmacologically validated chemical space.

Organic Synthesis Methodology: High-Yield Alkylating Agent for Etherification of Heterocyclic NH and Phenolic OH Groups

The 89% isolated yield achieved via the NBS/PPh₃-mediated Appel route makes 1-(2-bromoethoxy)-4-phenoxybenzene an attractive alkylating agent for heterocyclic and phenolic nucleophiles that require a diaryl ether substituent . The bromide leaving group provides a ~5- to 10-fold kinetic advantage over the corresponding 1-(2-chloroethoxy)-4-phenoxybenzene in SN2 displacements [5], translating to shorter reaction times (6 h at 60 °C reported for isatin alkylation) and higher conversion efficiencies. This reactivity profile reduces the required equivalents of alkylating agent and minimizes side-product formation, directly lowering procurement volumes for multi-gram synthesis campaigns.

Antiparasitic Drug Discovery: WC-9 Analog Synthesis Targeting Squalene Synthase in Trypanosoma cruzi

The target compound is structurally homologous to the 4-phenoxyphenoxyethyl framework of WC-9, a squalene synthase inhibitor with potent antiproliferative activity against the clinically relevant amastigote form of Trypanosoma cruzi (Chagas disease agent) [4]. WC-9 analogs bearing modifications at the terminal aromatic ring (including nitro derivative 13, ED₅₀ = 5.2 μM against T. cruzi) have been synthesized and evaluated [6]. The bromoethoxy handle enables late-stage diversification through nucleophilic displacement with thiocyanate, selenocyanate, or amine nucleophiles to generate focused libraries of WC-9 analogs, while the 4-phenoxyphenoxy core retains the diaryl ether pharmacophore essential for squalene synthase binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Bromoethoxy)-4-phenoxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.